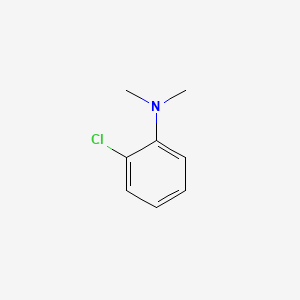

2-Chlor-N,N-Dimethylanilin

Übersicht

Beschreibung

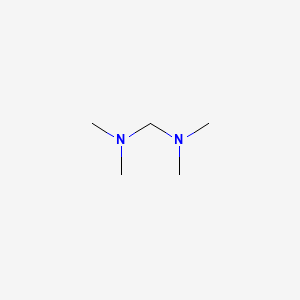

2-Chloro-N,N-dimethylaniline (2-Cl-DMA) is a chemical compound that is used in a variety of scientific applications. It is a colorless, odorless, and volatile liquid that is soluble in water and alcohol. It is produced through the reaction of 2-chloro-N-methylacetanilide with dimethylformamide. 2-Cl-DMA has been used in the synthesis of pharmaceuticals, as a catalyst in the production of polymers, and as a reagent for the synthesis of organic compounds.

Wissenschaftliche Forschungsanwendungen

Zwischenprodukt für die organische Synthese

2-Chlor-N,N-Dimethylanilin wird häufig als Zwischenprodukt und Ausgangsreagenz für die organische Synthese verwendet . Es spielt eine entscheidende Rolle bei der Herstellung verschiedener organischer Verbindungen.

Herstellung von Farbstoffen

This compound ist ein wichtiger Vorläufer für kommerziell wichtige Triarylmethanfarbstoffe wie Malachitgrün und Kristallviolett . Diese Farbstoffe werden in verschiedenen Industrien eingesetzt, darunter Textilien, Papier und Kunststoffe.

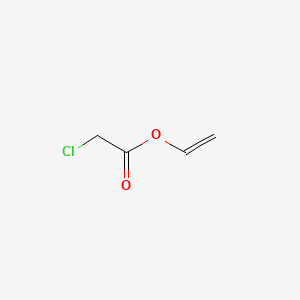

Härtung von Polyester- und Vinylesterharzen

Diese Verbindung dient als Promotor bei der Härtung von Polyester- und Vinylesterharzen . Dies ist besonders wichtig bei der Herstellung verschiedener Arten von Kunststoffen und Beschichtungen.

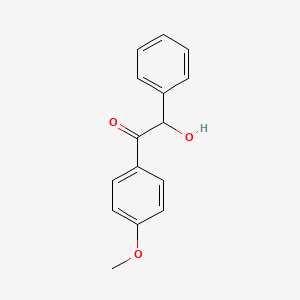

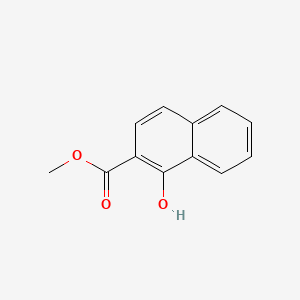

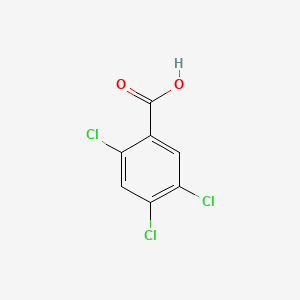

Synthese von Bepheniumhydroxynaphthoat

Es dient als Zwischenprodukt für die Synthese von Bepheniumhydroxynaphthoat , einem Medikament zur Behandlung von Infektionen mit parasitären Würmern.

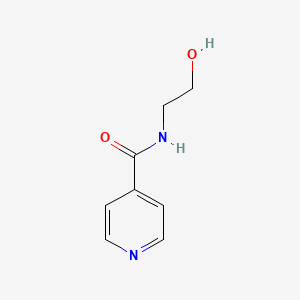

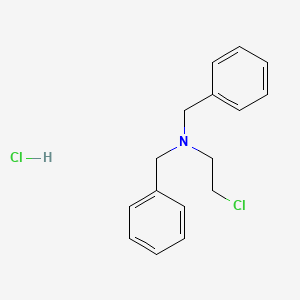

Synthese von Mepyramin

Diese Verbindung wird auch bei der Synthese von Mepyramin verwendet , einem Antihistaminikum zur Behandlung allergischer Erkrankungen wie Heuschnupfen oder Urtikaria (Nesselsucht).

Synthese von Phenyltolaxmin

Es wird bei der Synthese von Phenyltolaxmin verwendet , einem Medikament, das typischerweise mit anderen Medikamenten kombiniert wird, um Linderung von mehreren Symptomen zu bieten.

Säureabsorbierende Basen

Sowohl Diethylanilin als auch Dimethylanilin werden als säureabsorbierende Basen verwendet . Dies ist besonders wichtig bei verschiedenen chemischen Reaktionen, bei denen die Kontrolle des pH-Werts erforderlich ist.

Wirkmechanismus

Target of Action

2-Chloro-N,N-dimethylaniline is a chemical compound that primarily targets the respiratory system . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group .

Mode of Action

It is known to be weakly basic and reactive toward electrophiles . For example, it can undergo nitration to produce derivatives with multiple nitro groups .

Biochemical Pathways

2-Chloro-N,N-dimethylaniline is involved in several biochemical pathways. In vitro metabolism studies have confirmed N-demethylation and N-oxidation as metabolic pathways, and have also established ring hydroxylation as a metabolic route .

Pharmacokinetics

It is known that the compound is used as an intermediate and starting reagent for organic synthesis .

Result of Action

It is known that the compound can cause irritation to the skin and eyes, and can have toxic effects if ingested .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-N,N-dimethylaniline. For instance, the compound’s reactivity towards electrophiles can be influenced by the presence of other chemicals in the environment . Additionally, the compound’s toxicity can be influenced by factors such as the individual’s health status and the route of exposure .

Eigenschaften

IUPAC Name |

2-chloro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCPXCIPVQJVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220088 | |

| Record name | Aniline, o-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

698-01-1 | |

| Record name | 2-Chloro-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, o-chloro-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, o-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-CHLORO-N,N-DIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0R3P6H8FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANILINE, O-CHLORO-N,N-DIMETHYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

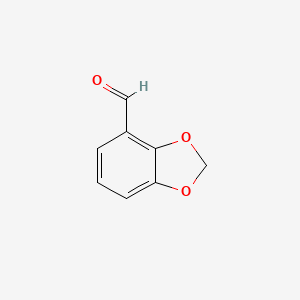

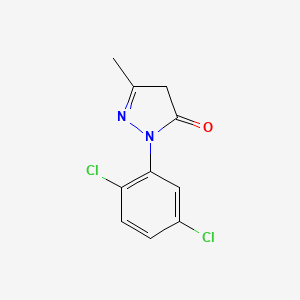

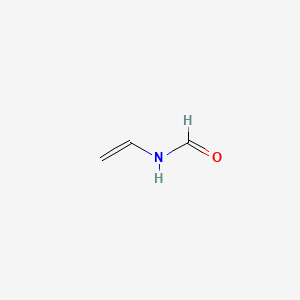

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

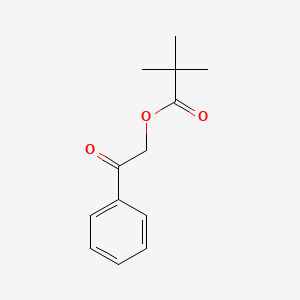

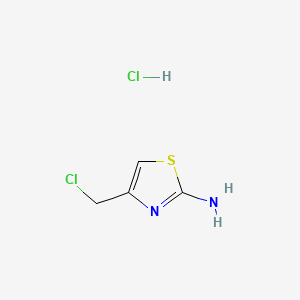

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.